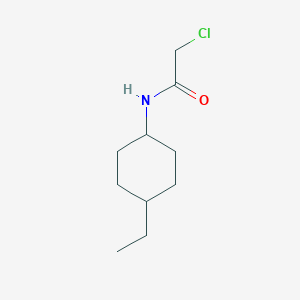
2-Chloro-N-(4-ethylcyclohexyl)acetamide
Overview
Description
“2-Chloro-N-(4-ethylcyclohexyl)acetamide” is a chemical compound with the CAS Number: 915924-28-6 . It has a molecular weight of 203.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 203.71 . The storage temperature is room temperature .Scientific Research Applications
Metabolism and Toxicology of Chloroacetamide Herbicides
Chloroacetamide herbicides, which share a structural resemblance to 2-Chloro-N-(4-ethylcyclohexyl)acetamide, have been extensively studied for their metabolism in human and rat liver microsomes. These studies have revealed insights into the metabolic pathways that lead to the production of potentially carcinogenic compounds. This research aids in understanding the environmental and health impacts of such herbicides, including those structurally related to this compound (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthetic Applications in Organic Chemistry
Synthetic chemists have utilized compounds structurally similar to this compound in the stereoselective synthesis of complex molecules. For example, cyclization reactions involving N-vinylic α-(methylthio)acetamides have been used to synthesize cis and trans-fused 3a-aryloctahydroindoles, which are important in medicinal chemistry (Saito, Matsuo, & Ishibashi, 2007).
Antimicrobial Compound Synthesis
Research into the synthesis of novel quinazolinyl acetamides from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, a compound with a core structure similar to this compound, has shown potential in developing new antimicrobial agents. These compounds, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities, highlight the versatility of chloroacetamide derivatives in drug design and development (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Crystallography and Molecular Structure
Studies focusing on the crystallography of chloroacetamide derivatives, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide valuable insights into their molecular structures, which can influence physical, chemical, and biological properties. Understanding these structural aspects is crucial for designing compounds with specific functions and properties (Davis & Healy, 2010).
Mechanism of Action
Mode of Action
It is known that similar compounds, such as acetochlor, inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway
Biochemical Pathways
Based on the mode of action of similar compounds, it can be hypothesized that this compound may affect the gibberellin pathway . The downstream effects of this interaction would depend on the specific role of the inhibited enzymes in the pathway.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(4-ethylcyclohexyl)acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. These interactions can influence the overall metabolic flux and the levels of metabolites within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the phosphorylation state of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, either upregulating or downregulating their transcription. These changes can impact cellular metabolism, leading to alterations in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active site or allosteric sites of enzymes, it can modulate their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to this compound can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxic or adverse effects may occur at high doses, including cellular toxicity and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. The compound may affect the levels of key metabolites, leading to changes in cellular energy production and biosynthesis. Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
properties
IUPAC Name |
2-chloro-N-(4-ethylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLVBSEACZOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651134 | |
| Record name | 2-Chloro-N-(4-ethylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915924-28-6 | |
| Record name | 2-Chloro-N-(4-ethylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




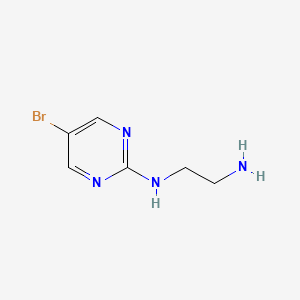
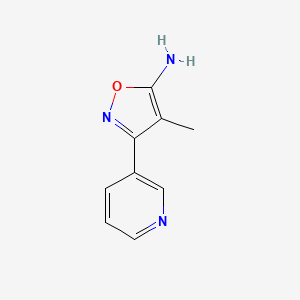


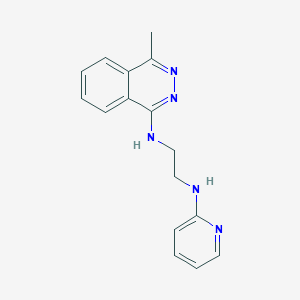
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)
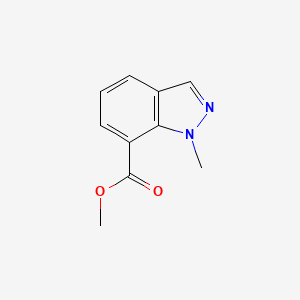

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)


![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)
